Melamine cyanurate

Description

Properties

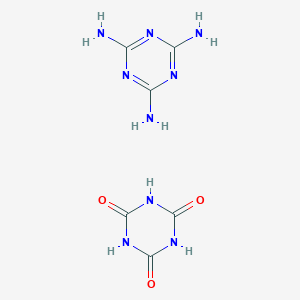

IUPAC Name |

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXQUJXLSSJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76067-50-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76067-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068043 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16133-31-6, 37640-57-6 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Melamine Cyanurate

This guide provides a comprehensive exploration of the thermal decomposition mechanism of melamine cyanurate (MCA), a prominent halogen-free flame retardant. Tailored for researchers, scientists, and professionals in material science and polymer chemistry, this document elucidates the complex physicochemical transformations that underpin its flame retardant efficacy. We will delve into the multi-stage decomposition pathway, the analytical methodologies employed to characterize these processes, and the synergistic actions in both the condensed and gas phases that contribute to its function.

Introduction: The Role of this compound in Fire Safety

This compound is a crystalline supramolecular complex formed through hydrogen bonding between melamine and cyanuric acid.[1] Its high nitrogen content, coupled with excellent thermal stability, has positioned it as a leading environmentally friendly, halogen-free flame retardant.[2] MCA is particularly effective in polymers such as polyamides (PA6, PA66) and thermoplastic polyurethanes (TPU).[2] Its flame retardant action is not due to a single process but a sophisticated, multi-step mechanism that occurs at elevated temperatures, effectively disrupting the combustion cycle of the host polymer.[3][4] This guide will dissect this mechanism, providing the technical depth necessary for advanced research and application.

The Core Decomposition Pathway: A Multi-Stage Process

The thermal degradation of this compound is a sequential process that can be broadly categorized into three key stages: initial sublimation and dissociation, gas-phase reactions, and condensed-phase interactions. The process is endothermic, meaning it absorbs a significant amount of heat, which itself contributes to the cooling of the polymer substrate and delays ignition.[3][4]

Stage 1: Endothermic Decomposition and Sublimation

When heated, this compound remains stable up to approximately 320-350°C.[3] Above this temperature, it undergoes an endothermic decomposition, dissociating back into its constituent molecules: melamine and cyanuric acid.[5] This initial step acts as a crucial heat sink, absorbing thermal energy from the environment.

A thermogravimetric analysis (TGA) of pure this compound demonstrates this primary decomposition as a sharp, single-stage event. The onset of this significant weight loss begins at approximately 334°C and concludes around 417°C, resulting in a mass loss of over 88%.[5] This mass loss is attributed to the sublimation of melamine and the decomposition of cyanuric acid into volatile products.[5]

-

Reaction: C₆H₉N₉O₃ (solid) → C₃H₆N₆ (gas) + C₃H₃N₃O₃ (gas/liquid)

It is noteworthy that in the presence of a polymer matrix like polyamide, intermolecular interactions (e.g., hydrogen bonding) can increase the evolution temperatures of melamine and its decomposition products.[6]

Stage 2: Gas-Phase Action of Melamine Derivatives

Following sublimation, the gaseous melamine undergoes a series of endothermic condensation reactions at progressively higher temperatures, releasing non-combustible gases like ammonia (NH₃).[7][8] These inert gases dilute the concentration of oxygen and flammable volatiles in the flame zone, effectively suffocating the fire.[2][4][9]

The primary condensation products of melamine are:

-

Melam (C₆H₉N₁₁): Forms at ~350°C.

-

Melem (C₆H₆N₁₀): Forms at ~450°C.

-

Melon (C₆H₃N₉)n: A polymeric structure that forms at temperatures up to 600°C.[6][8]

These condensation products are thermally more stable than melamine itself and contribute to the formation of a thermally insulating layer.[6][8]

Diagram: Thermal Decomposition Pathway of this compound A visual representation of the key decomposition steps and products.

References

- 1. News - Flame retardant mechanism of this compound [xingfeichemical.com]

- 2. additivebz.com [additivebz.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. torontech.com [torontech.com]

The Architecture of Molecular Recognition: A Technical Guide to the Crystal Structure and Hydrogen Bonding of Melamine Cyanurate

For Immediate Release

This technical guide provides a comprehensive exploration of the melamine cyanurate supramolecular complex, a classic example of molecular self-assembly driven by extensive hydrogen bonding. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the principles of crystal engineering and non-covalent interactions.

Introduction: The Power of Hydrogen Bonding in Supramolecular Chemistry

This compound is a crystalline complex formed from a 1:1 mixture of melamine and cyanuric acid.[1] The remarkable stability and insolubility of this adduct are attributed to a highly cooperative, two-dimensional network of hydrogen bonds.[1] This intricate network has made this compound a model system for studying molecular recognition and self-assembly.[2] Its practical applications are also noteworthy, with uses as a halogen-free flame retardant, a solid lubricant, and in various other industrial contexts.[1][3] This guide will delve into the precise architecture of the this compound crystal and the nature of the hydrogen bonds that form its foundation.

The Crystal Structure of this compound: A Redetermined Perspective

The crystal structure of the melamine-cyanuric acid adduct has been a subject of detailed investigation, with a more recent study providing a corrected and more accurate crystallographic model.[3][4] The true unit cell is a monoclinic system with the space group I2/m, which is a significant correction to a previously reported smaller cell.[3][4] This redetermination revealed an ordered array of melamine and cyanuric acid molecules, in contrast to the disordered model suggested earlier.[3]

The crystal structure is characterized by extensive hydrogen-bonded sheets. These sheets are composed of melamine and cyanuric acid molecules linked by a triad of hydrogen bonds, forming a planar, tape-like or rosette structure.[5] These sheets are then stacked perpendicular to the crystallographic (101) plane, with significant π–π stacking interactions between adjacent layers contributing to the overall stability of the crystal lattice.[3]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a | 14.8152(19) Å |

| b | 9.6353(18) Å |

| c | 7.0405(9) Å |

| β | 93.194(11)° |

| Volume | 1003.5(3) ų |

| Z | 2 |

| Table 1: Crystallographic data for this compound as determined by Prior et al. (2013).[3][4] |

The Hydrogen Bonding Network: The Heart of the Supramolecular Assembly

The defining feature of the this compound complex is its extensive and highly specific hydrogen bonding network. Each melamine molecule forms three hydrogen bonds with a neighboring cyanuric acid molecule, and vice versa. This "triple handshake" is a classic example of complementary hydrogen bonding, where the donor and acceptor sites on each molecule are perfectly aligned to maximize the strength and number of interactions.[5]

The hydrogen bonds are of the N-H···O and N-H···N types. The amine groups (-NH2) of melamine act as hydrogen bond donors, while the ring nitrogen atoms of melamine and the carbonyl oxygen atoms of cyanuric acid act as acceptors.[5] The imide groups (-NH-) of cyanuric acid also serve as hydrogen bond donors. This arrangement creates a robust, planar network that extends throughout the crystal.[3]

Figure 1: A simplified representation of the triple hydrogen bonding interaction between a melamine and a cyanuric acid molecule.

The precise intermolecular distances within this network have been accurately determined, providing a clear picture of the geometry of these interactions.[4] The formation of this extensive two-dimensional network is the primary driving force for the self-assembly of these two molecules into a stable co-crystal.[1]

Experimental Methodologies for Characterization

The elucidation of the this compound crystal structure and its hydrogen bonding network relies on a combination of experimental techniques.

Synthesis of this compound Crystals

High-quality single crystals suitable for X-ray diffraction can be synthesized through various methods, including:

-

Aqueous Precipitation: A common and straightforward method involves mixing aqueous solutions of melamine and cyanuric acid.[6][7] The low solubility of the resulting complex leads to its precipitation.

-

Hydrothermal Synthesis: This method involves heating an aqueous mixture of melamine and phosphoric acid in a sealed vessel. Under these conditions, melamine can partially hydrolyze to cyanuric acid, which then co-crystallizes with the remaining melamine.[3]

Step-by-Step Protocol for Aqueous Precipitation:

-

Prepare separate saturated aqueous solutions of melamine and cyanuric acid at an elevated temperature (e.g., 95°C) to increase solubility.[7]

-

Combine the two solutions in a 1:1 molar ratio while stirring.[7]

-

Allow the mixture to cool slowly to room temperature.

-

This compound will precipitate as a white crystalline solid.

-

Collect the crystals by filtration, wash with deionized water, and dry in an oven.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[3] Powder X-ray diffraction (PXRD) is also a valuable tool for confirming the bulk purity and crystallinity of the synthesized material.[8][9]

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Techniques

Various spectroscopic methods provide complementary information about the hydrogen bonding interactions:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational frequencies of N-H and C=O stretching modes can confirm the presence and nature of hydrogen bonding.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to study the formation of the complex in solution and provide insights into the electronic changes upon hydrogen bond formation.[10]

-

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS): These surface-sensitive techniques can probe the electronic structure and charge distribution within the hydrogen-bonded network, particularly in thin films and on surfaces.[5][11]

Conclusion: A Cornerstone of Supramolecular Design

The this compound system stands as a testament to the power and predictability of hydrogen bonding in directing molecular self-assembly. Its well-defined crystal structure and intricate hydrogen bonding network provide a foundational understanding for the design of more complex supramolecular architectures. For researchers in drug development, the principles demonstrated by this compound can inform the design of co-crystals with tailored physical and chemical properties. In materials science, this system continues to inspire the development of novel functional materials based on non-covalent interactions.

References

- 1. This compound | 37640-57-6 [chemicalbook.com]

- 2. Surface self-assembly of the cyanuric acid–melamine hydrogen bonded network - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 4. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. arts.units.it [arts.units.it]

- 6. Comparison of Graphitic Carbon Nitrides Synthetized from Melamine and Melamine-Cyanurate Complex: Characterization and Photocatalytic Decomposition of Ofloxacin and Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction To this compound MCA - News [oceanchemgroup.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular self-assembly through hydrogen bonding: Supramolecular aggregates based on the cyanuric acid-melamine lattice - ProQuest [proquest.com]

- 11. Probing Intermolecular H-Bonding Interactions in Cyanuric Acid Networks: Quenching of the N K-Edge Sigma Resonances - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Melamine Cyanurate in Organic Solvents: A Physicochemical and Experimental Analysis

An In-depth Technical Guide for Researchers

Abstract: Melamine cyanurate (MCA), a halogen-free flame retardant, is a supramolecular complex formed between melamine and cyanuric acid. Its industrial utility, particularly in polyamides, is well-established. However, for researchers in material science and drug development, a thorough understanding of its solubility characteristics is paramount for formulation, toxicological assessment, and novel applications. This guide provides an in-depth analysis of MCA's solubility in organic solvents, grounded in its fundamental physicochemical properties. We will dissect the molecular interactions that govern its behavior, present a comprehensive review of quantitative solubility data, and provide a validated experimental protocol for its determination. The central finding is that this compound is practically insoluble across a vast range of common organic solvents due to the exceptional stability of its hydrogen-bonded crystalline lattice.

The Physicochemical Basis of this compound's Profound Insolubility

This compound is not a simple covalent salt, despite its name. It is a crystalline complex formed from a 1:1 molar mixture of melamine and cyanuric acid.[1] The defining characteristic of this material is the extensive two-dimensional network of hydrogen bonds that holds the two components together, reminiscent of the base pairings in DNA.[1][2] This powerful intermolecular self-assembly is the primary determinant of its physical properties, including its remarkably low solubility.

The Supramolecular Architecture: A Hydrogen-Bonded Sheet

The melamine and cyanuric acid molecules arrange themselves into planar, sheet-like structures. Each melamine molecule can form three hydrogen bonds with three neighboring cyanuric acid molecules, and vice-versa. This creates a highly ordered, cooperative, and stable "infinite" 2D network.[3] The strength and density of these interactions result in a very high lattice energy. For dissolution to occur, a solvent must provide sufficient energy to overcome these strong intermolecular forces and effectively solvate the individual melamine and cyanuric acid molecules. Most organic solvents lack the specific, complementary hydrogen bonding capability and energetic favorability to disrupt this robust crystalline structure.[4]

Visualizing the Hydrogen-Bonding Network

The stability of the MCA complex is best understood by visualizing the dense network of hydrogen bonds between the amine groups of melamine (donors) and the carbonyl/amine groups of cyanuric acid (acceptors/donors). This creates a powerful and cooperative supramolecular structure.

Caption: Intermolecular hydrogen bonding in the MCA complex.

Quantitative and Qualitative Solubility Data

Consistent with its molecular structure, experimental data confirms that this compound is virtually insoluble in water and a wide array of organic solvents.[5]

Comprehensive Solubility Screening Results

A recent systematic study screened the solubility of MCA across 18 common laboratory solvents, providing clear quantitative evidence of its insolubility.[6] The experiment measured the percentage of mass loss of the solid MCA after equilibration with the solvent, with no significant mass loss observed in 16 of the solvents when compared to water (a negative control).[6] The results are summarized below.

| Solvent Class | Solvent | Mean % Mass Loss | Classification |

| Polar Aprotic | Dimethylformamide (DMF) | 1.4 | Insoluble[6] |

| Dimethyl sulfoxide (DMSO) | 0.9 | Insoluble[6] | |

| Acetone | 1.1 | Insoluble[6] | |

| Polar Protic | Water | 1.3 | Insoluble[6] |

| Ethanol | 0.8 | Insoluble[6] | |

| Methanol | 1.7 | Insoluble[6] | |

| Isopropanol | 1.6 | Insoluble[6] | |

| Halogenated | Chloroform | 0.5 | Insoluble[6] |

| Dichloromethane | 0.7 | Insoluble[6] | |

| Nonpolar | Cyclohexane | 0.9 | Insoluble[6] |

| Hexane | 1.6 | Insoluble[6] | |

| Ether | Diethyl Ether | 1.6 | Insoluble[6] |

| Tetrahydrofuran (THF) | 1.4 | Insoluble[6] | |

| Ester | Ethyl Acetate | 1.0 | Insoluble[6] |

| Acid | Hydrochloric Acid (12 M) | 54.2 | Dissolved [6] |

| Data sourced from Aquatic Toxicology.[6] The term "Insoluble" indicates no statistically significant mass loss compared to the water control. |

Analysis and Interpretation

The data unequivocally demonstrates that neither polar nor nonpolar solvents are effective at dissolving MCA.

-

Polar aprotic solvents like DMSO and DMF, despite their high polarity, cannot sufficiently disrupt the dense, highly-ordered hydrogen bond network.

-

Polar protic solvents like water and alcohols (ethanol, methanol) are also ineffective. While they are hydrogen bond donors and acceptors, they cannot compete with the perfectly complementary and extensive bonding between melamine and cyanuric acid.[3]

-

Nonpolar, halogenated, and other solvents lack the polarity and hydrogen bonding capability to interact favorably with the MCA lattice.

The only solvent shown to be effective is a strong mineral acid (12 M HCl), which does not act as a simple solvent but rather as a reactant.[6] The dissolution is due to an acid-base reaction, where the highly acidic environment protonates the basic melamine molecule, breaking the hydrogen-bonded complex and allowing the components to be solvated. Some technical datasheets also note "sparing" solubility in "Acidic DMSO," which likely relies on the same principle of protonation to break the complex.[7]

Contradictory claims of solubility in solvents like ethanol and formaldehyde exist in some commercial literature but are not supported by rigorous scientific studies and likely refer to the ability to form stable dispersions rather than true thermodynamic solutions.[8]

Experimental Protocol: Determination of Solubility via Isothermal Saturation

To ensure scientific rigor, any claim of solubility must be backed by a robust, self-validating protocol. The isothermal saturation method is the gold standard for determining the solubility of poorly soluble compounds like MCA. The principle is to saturate a solvent with an excess of the solute at a constant temperature for a sufficient period to reach equilibrium.

Diagram of Experimental Workflow

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Methodology

-

Preparation: Pre-dry the this compound powder in a vacuum oven to remove any residual moisture.

-

Addition of Solute and Solvent: Accurately weigh an excess amount of MCA (e.g., 100 mg) into a series of glass vials. Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial. A negative control using deionized water should be run in parallel.[6]

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspensions for a prolonged period (a minimum of 72 hours is recommended for poorly soluble, crystalline compounds) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Quantification (Gravimetric Method): Carefully decant the supernatant. The remaining solid pellet is then washed with a small amount of a highly volatile solvent in which MCA is known to be insoluble (like diethyl ether) to remove any residual test solvent, then dried under vacuum to a constant weight. The solubility is determined by the difference between the initial and final mass of the solid. This mass-loss method is highly effective for compounds with negligible solubility.[6]

-

Quantification (Supernatant Analysis): Alternatively, an aliquot of the clear supernatant can be taken for analysis. Since concentrations will be extremely low, a highly sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) would be required. This would likely involve dissolving the evaporated supernatant in a strong solvent (like aqueous HCl) prior to injection.

Implications for Researchers

-

Formulation Development: The inherent insolubility of MCA means that solvent-based formulation strategies are not viable. Researchers should focus on dispersion-based systems, where particle size, surface treatment, and choice of dispersing agents are critical for achieving a stable, homogenous mixture in a polymer matrix or other medium.[9]

-

Toxicological Studies: The insolubility of the pre-formed MCA complex is a key factor in its toxicological profile. While the complex itself has low oral toxicity due to poor absorption, co-ingestion of its more soluble precursors, melamine and cyanuric acid, can lead to in vivo crystallization within the renal tubules, causing severe kidney damage.[10] This distinction is critical for any safety or risk assessment.

Conclusion

The solubility of this compound in organic solvents is not a matter of degree but of fundamental limitation. Its structure, a supramolecular complex stabilized by an extensive and powerful two-dimensional hydrogen-bonding network, confers exceptional thermodynamic stability and a high lattice energy that common organic solvents cannot overcome. Rigorous experimental data confirms its classification as practically insoluble across all major solvent classes. For scientists and researchers, this understanding is crucial: efforts should be directed away from dissolution and towards mastering dispersion and suspension technologies to effectively utilize this important halogen-free flame retardant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. This compound [chembk.com]

- 8. GOYENCHEM-MCA this compound Flame Retardant CAS No. 37640-57-6 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 9. This compound|Halogen-Free Flame Retardant|RUO [benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

supramolecular chemistry of melamine-cyanuric acid complex

An In-depth Technical Guide to the Supramolecular Chemistry of the Melamine-Cyanuric Acid Complex

Foreword: The Archetype of Molecular Recognition

In the vast landscape of supramolecular chemistry, few systems offer the elegance, robustness, and instructional value of the melamine-cyanuric acid complex. This guide eschews a conventional review format. Instead, it is structured to provide researchers, materials scientists, and drug development professionals with a foundational understanding rooted in first principles, validated experimental practices, and forward-looking applications. We will deconstruct this classic system not merely as a subject of academic curiosity, but as a masterclass in the power of non-covalent interactions to direct molecular self-assembly and create functional materials. The narrative that follows is built on the pillars of experimental causality, procedural integrity, and authoritative scientific grounding.

The Fundamental Interaction: A Symphony of Hydrogen Bonds

The remarkable stability and specificity of the melamine-cyanuric acid (M-CA) complex are not accidental; they are the direct result of near-perfect molecular and electronic complementarity.[1] Melamine, a triazine derivative, presents three diamino-substituted carbons, creating a "Donor-Donor-Acceptor" (DDA) hydrogen-bonding array. Conversely, cyanuric acid (in its isocyanuric acid tautomeric form) presents three imide groups, creating a complementary "Acceptor-Acceptor-Donor" (AAD) array.

This complementary arrangement facilitates the formation of three highly stable, cooperative hydrogen bonds between a single melamine molecule and a single cyanuric acid molecule.[2] This interaction is the fundamental driving force for all subsequent self-assembly.

Caption: Complementary DDA-AAD triple hydrogen bonding between melamine and cyanuric acid.

Beyond the simple 1:1 adduct, this interaction motif propagates into highly ordered, two-dimensional networks.[1] The most famous of these is the "rosette" structure, a cyclic hexameric arrangement of three melamine and three cyanuric acid molecules held together by 18 hydrogen bonds.[3] This motif is exceptionally stable and forms the basis for many of the complex's properties. Linear or "tape" structures can also form, depending on kinetic and thermodynamic conditions.[4]

Solid-State Structure: From 2D Sheets to 3D Crystals

The self-assembly process culminates in the formation of a highly ordered, crystalline solid. The 1:1 M-CA complex crystallizes into a structure composed of stacked, two-dimensional hydrogen-bonded sheets.[5][6] These sheets are effectively infinite planes of the rosette or tape motifs.

A critical point of scientific integrity is the acknowledgment of the re-determination of the M-CA crystal structure. Early reports were shown to be incorrect, and the true unit cell has approximately double the volume of the one previously reported.[5][7] The correct structure is an ordered array of melamine and cyanuric acid molecules, providing precise intermolecular distances.[5][6]

| Crystallographic Parameter | Value [5][7] |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a | 14.8152(19) Å |

| b | 9.6353(18) Å |

| c | 7.0405(9) Å |

| β | 93.194(11)° |

| Volume | 1003.5(3) ų |

| Z | 2 |

The planarity of the melamine and cyanuric acid molecules is crucial; the root mean square (rms) deviation from their mean planes is minimal (0.0155 Å for melamine, 0.0169 Å for cyanuric acid).[5] These planar sheets then stack, offset from one another, to build the three-dimensional crystal lattice. Quantum chemical calculations have been employed to understand the stacking energies and confirm that an ordered structure with aligned melamine-cyanuric acid pairs is energetically favorable.[5]

Electronic Landscape: Charge Redistribution upon Complexation

The formation of the hydrogen-bonded network is not merely a geometric arrangement; it fundamentally alters the electronic properties of the constituent molecules. Spectroscopic studies, such as X-ray Photoemission Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS), have provided profound insights into this phenomenon.[2]

Upon formation of the M-CA complex, a measurable charge redistribution occurs. Core-level spectral shifts indicate a charge accumulation on the cyanuric acid molecule and a complementary charge depletion on the melamine molecule.[2] This can be rationalized by the nature of the hydrogen bonds: the more electronegative oxygen atoms of cyanuric acid pull electron density from the hydrogen atoms of melamine's amine groups. This net charge transfer from melamine to cyanuric acid further stabilizes the complex beyond simple electrostatic attraction and contributes to its overall robustness.[2]

Experimental Protocols: Synthesis and Characterization

The synthesis and verification of the M-CA complex is a straightforward yet illustrative process in supramolecular chemistry. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis by Co-precipitation

This method is rapid and relies on the poor aqueous solubility of the resulting complex.[1]

-

Precursor Preparation:

-

Prepare a saturated aqueous solution of melamine (approx. 3.2 g/L at 20°C).

-

Prepare a saturated aqueous solution of cyanuric acid (solubility is low, can be heated to increase concentration, then cooled).

-

-

Reaction:

-

Combine the two solutions in a 1:1 molar ratio with vigorous stirring at room temperature.

-

Causality Note: The thermodynamic driving force of forming the highly stable, insoluble complex will cause immediate precipitation of a white, opaque solid.[5]

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid copiously with deionized water to remove any unreacted starting materials.

-

Further wash with a non-polar solvent like ethanol or acetone to facilitate drying.

-

Dry the resulting white powder in a vacuum oven at 60-80°C to a constant weight.

-

Protocol 2: Hydrothermal Synthesis

This method can yield high-quality single crystals suitable for X-ray diffraction.[5]

-

Reaction Mixture:

-

In a 23 mL Teflon-lined stainless steel autoclave, combine melamine (e.g., 0.252 g, 2.00 mmol) and an acid source such as phosphoric acid (e.g., 0.346 g of 85 wt% H₃PO₄, 3.00 mmol) in 10 mL of deionized water.

-

Causality Note: Under acidic and hydrothermal conditions, melamine can partially hydrolyze to form cyanuric acid in situ. This ensures a stoichiometric mixture at the molecular level, promoting well-ordered crystal growth.[5]

-

-

Hydrothermal Reaction:

-

Seal the autoclave and heat in an oven at 170°C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature over several hours to promote the formation of larger crystals.

-

-

Isolation:

-

Open the autoclave, collect the crystalline product by filtration, wash with deionized water and ethanol, and dry.

-

Characterization Workflow

Verification of the successful synthesis of the M-CA complex requires a multi-technique approach.

Caption: A typical experimental workflow for the synthesis and validation of the M-CA complex.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool to confirm the hydrogen bonding. Look for characteristic shifts in the N-H and C=O stretching frequencies compared to the pure precursors. The formation of the complex leads to broadening and shifting of these peaks, indicative of their participation in the hydrogen-bond network.[8][9]

-

Powder X-Ray Diffraction (PXRD): This technique validates the long-range crystalline order. The resulting diffractogram should be compared against the known pattern derived from the single-crystal data (Monoclinic, I2/m) to confirm the phase purity of the bulk sample.[8]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology of the synthesized particles, revealing features like the spoke-like crystals that can form from aqueous solutions.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can show complementary chemical shifts for the carbon atoms in melamine and cyanuric acid upon complexation, further evidencing the charge redistribution.[2]

Applications: From Commodity Chemicals to Advanced Materials

The unique properties of the M-CA complex have been leveraged in a surprising variety of applications, demonstrating the successful translation of fundamental supramolecular principles.

-

Flame Retardants: One of its largest commercial uses is as a halogen-free flame retardant, particularly in polyamides.[1] Upon heating, the complex undergoes endothermic decomposition, releasing inert gases (N₂, H₂O) that dilute the flammable gases and oxygen at the combustion front. The resulting char layer also acts as an insulating barrier.

-

Precursors for Functional Materials: The M-CA supramolecular aggregate serves as an ideal precursor for synthesizing graphitic carbon nitride (g-C₃N₄).[10][11] The pre-organized, nitrogen-rich structure of the complex allows for its thermal polycondensation into highly structured g-C₃N₄ materials, such as nanosheets or hollow spheres, which have applications in photocatalysis and energy storage.[11][12]

-

Nanostructure Construction: The directional nature of the hydrogen bonding has been exploited to create well-defined nanostructures. By modifying the precursors or controlling the assembly conditions (e.g., solvent polarity), morphologies such as nanotubes, nanosheets, and hollow spheres can be achieved.[10][12][13]

-

Sensing and Molecular Recognition: The high specificity of the M-CA interaction forms the basis of sensing platforms. For instance, surfaces functionalized with cyanuric acid can be used in Quartz Crystal Microbalance (QCM) systems to detect melamine in solution with high sensitivity.[9][14]

Future Outlook and Challenges

While the M-CA system is well-understood, it continues to be a fertile ground for research. Key challenges and future directions include:

-

Polymorph and Morphology Control: Predicting and controlling the final 3D structure (e.g., rosettes vs. tapes, stacking arrangements) in different environments, particularly in water and with substituted derivatives, remains a significant challenge.[4][15]

-

Hierarchical Assembly: Using the M-CA motif as a reliable building block to construct more complex, multi-component hierarchical structures for advanced applications like drug delivery, catalysis, and responsive materials.

-

Dynamic Systems: Exploring the dynamic nature of the M-CA interaction under physiological conditions to better understand phenomena such as melamine-induced nephrotoxicity, where the insoluble complex is implicated in the formation of kidney stones.[9]

The melamine-cyanuric acid complex is more than just a textbook example; it is a dynamic platform that continues to teach us about the intricate rules of molecular self-assembly. Its study provides an invaluable blueprint for the rational design of the next generation of functional supramolecular materials.

References

- 1. Melamine cyanurate - Wikipedia [en.wikipedia.org]

- 2. arts.units.it [arts.units.it]

- 3. researchgate.net [researchgate.net]

- 4. Altering the structures of 3D supramolecular assemblies from melamine and cyanuric acid derivatives in water - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02817A [pubs.rsc.org]

- 5. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 6. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic interaction between melamine and cyanuric acid in artificial urine investigated by quartz crystal microbalance - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Supramolecular Precursor Strategy to Construct g-C3N4/Silica Hybrid Nanosheets for Photocatalytic Degradation of Dye and Antibiotic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Supramolecular assembly-derived carbon-nitrogen-based functional materials for photo/electrochemical applications: progress and challenges | National Science Open (NSO) [nso-journal.org]

- 13. Supramolecular assembly of melamine and its derivatives: nanostructures to functional materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Probing Intermolecular H-Bonding Interactions in Cyanuric Acid Networks: Quenching of the N K-Edge Sigma Resonances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Altering the structures of 3D supramolecular assemblies from melamine and cyanuric acid derivatives in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Formulation of Melamine Cyanurate in Thermoplastic Polyurethanes (TPU)

Document ID: AN-TPU-MCA-2601

Abstract

Thermoplastic Polyurethanes (TPU) are highly valued for their exceptional elasticity, abrasion resistance, and durability, making them suitable for a vast range of applications from wire and cable jacketing to consumer electronics.[1] However, the inherent flammability of TPU necessitates the incorporation of flame retardants to meet stringent safety standards in many of these uses.[1] This document provides a comprehensive technical guide on the formulation of Melamine Cyanurate (MCA), a leading halogen-free flame retardant, in TPU. We will explore the fundamental mechanisms of flame retardancy, provide detailed protocols for formulation and compounding, and outline key testing methodologies for performance validation. The focus is to equip researchers and material scientists with the necessary knowledge to develop high-performance, flame-retardant TPU compounds that are both effective and environmentally responsible.[1][2][3]

Introduction: The Case for this compound in TPU

The drive towards more sustainable and safer materials has led to the widespread adoption of halogen-free flame retardants. This compound (MCA) has emerged as a preferred choice for TPU due to its excellent environmental profile, low smoke generation, and low toxicity upon combustion.[1][2] Unlike halogenated alternatives, MCA does not release corrosive gases like hydrogen halides or toxic dioxins during a fire.[1]

MCA is a salt formed from a 1:1 adduct of melamine and cyanuric acid, held together by an extensive network of hydrogen bonds. Its high thermal stability, with decomposition beginning above 300°C, makes it compatible with the typical processing temperatures of many engineering plastics, including TPU.[2][4]

The Dual-Phase Mechanism of Flame Retardancy

The efficacy of MCA as a flame retardant in TPU stems from its ability to act in both the gas phase and the condensed (solid) phase during combustion.

-

Gas Phase Action: When exposed to the heat of a fire, MCA undergoes endothermic decomposition and sublimation.[1][2] This process absorbs a significant amount of heat energy from the polymer, cooling the substrate. The sublimation releases non-combustible gases, primarily ammonia (NH₃) and nitrogen (N₂).[3][5] These gases dilute the flammable volatile gases released by the decomposing TPU and displace oxygen from the flame front, effectively "starving" the fire.[2][3][5]

-

Condensed Phase Action: In the solid phase, the decomposition products of MCA help to promote the formation of a stable, insulating char layer on the surface of the polymer.[2][5] This char acts as a physical barrier, shielding the underlying TPU from heat and oxygen, and preventing the escape of flammable gases.

The following diagram illustrates this synergistic, dual-phase mechanism.

Caption: Dual-phase flame retardant mechanism of MCA in TPU.

Formulation Development and Strategy

Achieving the desired balance of flame retardancy, mechanical properties, and processability requires careful formulation.

Material Selection

-

TPU Grade: Both polyether- and polyester-based TPUs can be made flame retardant with MCA. However, polyether-based TPUs generally require lower loadings of MCA to achieve comparable flame retardancy.[6] The choice of TPU should be based on the end-use application's requirements for chemical resistance, hydrolysis resistance, and mechanical performance.

-

This compound (MCA) Grade: The particle size of the MCA powder is a critical parameter. Finer particle sizes offer a larger surface area, which can lead to better dispersion and improved flame-retardant efficiency. However, very fine particles may increase melt viscosity. Surface-treated grades are also available to improve interfacial adhesion and compatibility with the polymer matrix.[7]

Loading Levels and Synergism

The concentration of MCA is the primary determinant of the final compound's fire performance.

-

Typical Loading: Loading levels can range from 15% to as high as 50% by weight.[5][6][8] A common starting point is around 30-35 wt%.

-

Performance Trade-offs: It is crucial to understand that increasing MCA loading to enhance flame retardancy can adversely affect mechanical properties such as tensile strength and elongation at break.[5][6]

-

Synergistic Systems: To mitigate the impact on mechanical properties and improve cost-effectiveness, MCA is often used in conjunction with synergistic additives. Phosphorus-based flame retardants like aluminum diethylphosphinate (ADP) or melamine polyphosphate (MPP) have shown excellent synergistic effects with MCA in TPU.[5][9][10] These systems can achieve high flame retardancy ratings (e.g., UL 94 V-0) at lower total additive loadings.[5][9]

Table 1: Example Formulations for Flame Retardant TPU

| Formulation ID | TPU Type | MCA (wt%) | Synergist (wt%) | Target FR Rating | Key Observations | Reference |

| TPU-MCA-35 | Polyether | 35 | None | UL 94 V-2 / V-0 | Baseline formulation for high FR performance. | [6][8] |

| TPU-MCA-15 | Polyester | 15 | None | UL 94 V-2 | Moderate FR with better retention of mechanical properties. | [5] |

| TPU-SYN-15 | Polyether | 7.5 | 7.5 (ADP) | UL 94 V-0 | Excellent FR performance with minimal impact on mechanicals. | [5][10] |

| TPU-SYN-30 | Polyether | 12 | 18 (8 MPP + 10 AlPi) | UL 94 V-0 | High-performance system with significant reduction in heat release. | [9] |

Compounding and Specimen Preparation: A Step-by-Step Protocol

Proper compounding is essential to ensure homogeneous dispersion of MCA within the TPU matrix, which is critical for consistent performance. A twin-screw extruder is the preferred equipment for this process.

Caption: Workflow for compounding and specimen preparation.

Protocol 4.1: Twin-Screw Compounding

-

Pre-Drying: Dry TPU pellets at 80-100°C for at least 4 hours in a desiccant dryer to a moisture content <0.05%. Simultaneously, dry the MCA powder at 80°C for 2-4 hours. This step is critical to prevent polymer degradation and foaming during extrusion.

-

Premixing: Tumble blend the dried TPU pellets and MCA powder (and any synergists) in the desired weight ratio for 15-20 minutes to ensure a homogenous feed mixture.

-

Extruder Setup: Set up a co-rotating twin-screw extruder with a suitable screw design for dispersive and distributive mixing.

-

Temperature Profile: Establish a temperature profile that ensures the TPU is fully molten but does not cause premature degradation of the MCA. A typical profile is shown in Table 2.

-

Compounding: Feed the premixed material into the main hopper of the extruder using a gravimetric feeder. Set the screw speed to 200-400 RPM.

-

Extrusion and Pelletizing: Extrude the molten compound as strands, cool them in a water bath, and cut them into pellets using a strand pelletizer.

-

Post-Drying: Dry the final compound pellets at 80-100°C for 4 hours before molding.

Table 2: Typical Extrusion Temperature Profile for TPU/MCA

| Extruder Zone | Feed Zone | Zone 2 | Zone 3 | Zone 4 | Zone 5 | Zone 6 (Die) |

| Temperature (°C) | 170 - 180 | 180 - 190 | 190 - 200 | 195 - 205 | 195 - 205 | 190 - 200 |

| Rationale: The profile gradually increases temperature to melt the TPU and ensure good mixing, then slightly decreases at the die to build pressure and prevent thermal degradation of MCA, which has a decomposition onset around 350°C.[7][11] |

Protocol 4.2: Test Specimen Molding

-

Machine Setup: Use a standard injection molding machine. Set barrel temperatures similar to the extrusion profile.

-

Molding: Inject the dried compound into a mold designed to produce specimens according to the required testing standards (e.g., ASTM D638 for tensile bars, ASTM D3801 for UL 94 bars).

-

Conditioning: Before testing, condition all specimens for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified by ASTM and ISO standards.

Performance Validation: Testing Protocols

Thorough testing is required to validate the flame retardancy and ensure the mechanical integrity of the final product.

Table 3: Key Performance Evaluation Standards

| Test Method | Standard(s) | Property Measured | Purpose |

| Limiting Oxygen Index (LOI) | ASTM D2863, ISO 4589-2 | Minimum oxygen concentration to sustain combustion. | Quantifies the intrinsic flammability of the material. A higher LOI indicates better flame retardancy.[12][13] |

| Vertical Burning Test | UL 94 | Afterflame time, afterglow time, flaming drips. | Classifies material's response to a small flame (V-0, V-1, V-2). V-0 is the most stringent classification.[14][15] |

| Tensile Properties | ASTM D638, ISO 527 | Tensile strength, elongation at break, modulus. | Ensures the material meets the mechanical requirements for the intended application. |

| Thermogravimetric Analysis (TGA) | ASTM E1131 | Weight loss as a function of temperature. | Assesses thermal stability and degradation profile of the compound. |

Protocol 5.1: Limiting Oxygen Index (LOI) Test (ASTM D2863)

-

Specimen: A vertically oriented test bar of specified dimensions is placed inside a transparent glass chimney.

-

Gas Flow: A controlled mixture of nitrogen and oxygen is introduced at the bottom of the chimney.

-

Ignition: The top edge of the specimen is ignited with a flame.

-

Observation: The oxygen concentration is systematically adjusted until the minimum level that just supports flaming combustion is found.[12]

-

Calculation: The LOI is calculated as the percentage of oxygen in the mixture: LOI = [O₂] / ([O₂] + [N₂]) x 100.[12]

Protocol 5.2: UL 94 Vertical Burning Test

-

Setup: A test bar is clamped vertically. A layer of dry cotton is placed 300 mm below the specimen.

-

Flame Application: A calibrated 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

-

First Afterflame: The duration of flaming after the first flame application (t₁) is recorded.

-

Second Flame Application: As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and removed.

-

Second Afterflame & Afterglow: The duration of flaming (t₂) and glowing (t₃) after the second flame application are recorded.

-

Observation: It is noted whether any flaming drips ignite the cotton below.

-

Classification: Five specimens are tested. The material is classified based on the criteria in Table 4.

Table 4: UL 94 Vertical Burn Classifications

| Criteria | V-0 | V-1 | V-2 |

| Afterflame time for each specimen (t₁ or t₂) | ≤ 10 s | ≤ 30 s | ≤ 30 s |

| Total afterflame time for 5 specimens (10 applications) | ≤ 50 s | ≤ 250 s | ≤ 250 s |

| Afterflame + afterglow time for each specimen (t₂ + t₃) | ≤ 30 s | ≤ 60 s | ≤ 60 s |

| Flaming drips igniting cotton | No | No | Yes |

| Burn to clamp | No | No | No |

| Source: Based on UL 94 standard documentation.[15][18] |

References

- 1. nbinno.com [nbinno.com]

- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN1639245A - Flame retardant thermoplastic polyurethane containing this compound - Google Patents [patents.google.com]

- 7. Century Multech this compound (MCA) - Available in Granular & Powder Form [century-multech.com]

- 8. EP1490430A2 - Flame retardant thermoplastic polyurethane containing this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Component ratio effects of this compound and aluminum diethylphosphinate in flame retardant TPU | springerprofessional.de [springerprofessional.de]

- 11. Polyamide TPU Plastic Mca this compound Retardant - this compound and Melamine [dovafiber.en.made-in-china.com]

- 12. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 13. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]

- 14. infinitalab.com [infinitalab.com]

- 15. blog.okw.com [blog.okw.com]

- 16. Limiting oxygen index - Wikipedia [en.wikipedia.org]

- 17. specialchem.com [specialchem.com]

- 18. Combustion (Fire) Tests for Plastics | UL [ul.com]

Preparation of Melamine Cyanurate Nanoparticles for Enhanced Polymer Composites: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine cyanurate (MCA), a halogen-free flame retardant, has garnered significant attention for its efficacy in enhancing the fire safety of polymeric materials.[1] The transition from micro- to nano-sized MCA particles offers a substantial improvement in dispersion and interfacial interaction within the polymer matrix, leading to superior flame retardancy and mechanical properties without compromising other material characteristics.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound nanoparticles (nano-MCA) for application in polymer composites. We will delve into the causality behind experimental choices for three primary synthesis methodologies: in-situ reactive extrusion, chemical precipitation, and mechanical ball milling. This document is intended to serve as a practical resource for researchers and scientists in materials science and polymer engineering.

Introduction: The Significance of Nano-MCA in Polymer Composites

This compound is a crystalline complex formed through the self-assembly of melamine and cyanuric acid via extensive hydrogen bonding.[3] Its flame-retardant mechanism is multifaceted, involving endothermic decomposition, the release of non-combustible gases like nitrogen and ammonia to dilute flammable volatiles (gas phase activity), and the promotion of a protective char layer (condensed phase activity).[1][4]

The effectiveness of MCA as a flame retardant is intrinsically linked to its particle size and distribution within the polymer matrix. Nanoparticles offer a significantly larger surface area-to-volume ratio compared to their micro-sized counterparts. This enhanced surface area promotes better interaction with the polymer, leading to more efficient flame retardancy at lower loading levels and minimizing adverse effects on the mechanical properties of the composite.[2][5]

Key Advantages of Nano-MCA:

-

Enhanced Flame Retardancy: Improved dispersion leads to a more uniform and effective barrier against fire.

-

Improved Mechanical Properties: Nanoparticles can act as reinforcing agents, potentially improving tensile strength and impact resistance.[5]

-

Better Processing Characteristics: Good dispersibility can improve melt flow and processing efficiency.[2]

-

Halogen-Free Solution: Addresses environmental and health concerns associated with halogenated flame retardants.[1]

Synthesis Methodologies for this compound Nanoparticles

The selection of a synthesis method depends on factors such as the desired particle size, morphology, production scale, and the specific polymer matrix. This section details three prevalent methods for preparing nano-MCA.

In-Situ Reactive Extrusion

This innovative approach involves the synthesis of MCA nanoparticles directly within the polymer matrix during the extrusion process. Melamine and cyanuric acid are introduced along with the polymer into an extruder, and the high temperature and shear forces of the extrusion process drive the reaction to form nano-sized MCA particles that are simultaneously dispersed in the polymer melt.[5]

Causality of Experimental Choices:

-

Reactive Processing: This method leverages the extruder as a continuous reactor, offering a scalable and solvent-free synthesis route.

-

Enhanced Dispersion: The high shear forces in the extruder break down agglomerates and promote uniform distribution of the newly formed nanoparticles.

-

Interfacial Adhesion: The in-situ formation can lead to stronger interfacial bonding between the nano-MCA and the polymer matrix.

Experimental Workflow: In-Situ Reactive Extrusion

Caption: Workflow for in-situ synthesis of nano-MCA in a polymer matrix.

Protocol 1: In-Situ Preparation of Nano-MCA in Polyamide 6 (PA6)

This protocol is based on the reactive processing method described in the literature.

Materials:

-

Polyamide 6 (PA6) pellets

-

Melamine (MEL)

-

Cyanuric acid (CA)

-

Pentaerythritol (plasticizer and reaction aid)[5]

-

Dioctyl phthalate (DOP) (plasticizer and reaction aid)[5]

-

Twin-screw extruder

Procedure:

-

Pre-Drying: Dry the PA6 pellets, melamine, and cyanuric acid in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

-

Premixing: Prepare a dry blend of the components according to the desired formulation. A typical formulation might be:

-

PA6: 70-80 wt%

-

Melamine: 10-15 wt%

-

Cyanuric acid: 10-15 wt% (equimolar ratio with melamine)

-

Pentaerythritol: 1-2 wt%

-

DOP: 1-2 wt%

-

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder. For PA6, a typical profile would range from 220°C to 240°C from the feeding zone to the die.

-

Feed the dry blend into the extruder at a constant rate.

-

The screw speed should be set to ensure adequate mixing and residence time for the reaction to occur (e.g., 150-250 rpm).

-

-

Cooling and Pelletizing:

-

The extrudate strand is cooled in a water bath.

-

The cooled strand is then fed into a pelletizer to produce the final nano-MCA/PA6 composite pellets.

-

Characterization: The resulting nanoparticles are typically characterized in-situ within the polymer matrix using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) on cryo-fractured surfaces of the composite. X-ray Diffraction (XRD) can confirm the formation of the MCA crystalline phase.[5]

Chemical Precipitation

Chemical precipitation is a versatile "bottom-up" approach where nano-MCA is synthesized by reacting melamine and cyanuric acid in a liquid medium, followed by precipitation.[6] The particle size and morphology can be controlled by adjusting reaction parameters such as solvent, temperature, and the use of surfactants.[5]

Causality of Experimental Choices:

-

Solvent Selection: The choice of solvent (or solvent mixture) influences the solubility of the reactants and the nucleation and growth of the MCA crystals. A mixed solvent system of water and an organic solvent is often used to control the precipitation process and obtain nano-sized particles.[6]

-

Temperature Control: Temperature affects the reaction rate and the solubility of MCA, thereby influencing the particle size.

-

Surface Modification: The addition of a surface modifier, such as a silane coupling agent or stearic acid, can prevent particle agglomeration and improve compatibility with the polymer matrix.[7]

Experimental Workflow: Chemical Precipitation

References

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 2. jssunton.com [jssunton.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101914220A - A kind of preparation method of nanometer this compound - Google Patents [patents.google.com]

- 7. CN101914220B - Method for preparing nano this compound acid (MCA) - Google Patents [patents.google.com]

Application Notes and Protocols for Synergistic Flame Retardant Systems Based on Melamine Cyanurate

Introduction: Beyond Halogens - The Rise of Melamine Cyanurate in Fire Safety

In the ongoing pursuit of enhanced fire safety, the materials science community has seen a decisive shift away from traditional halogenated flame retardants due to environmental and health concerns.[1] This has paved the way for innovative, halogen-free solutions, among which this compound (MCA) has emerged as a highly effective and commercially significant flame retardant.[1][2] MCA, a salt formed from melamine and cyanuric acid, offers an excellent environmental profile, characterized by low toxicity and minimal generation of smoke and corrosive gases during combustion.[3][4]

MCA's primary flame retardant mechanism is multifaceted, involving both gas-phase and condensed-phase actions. Upon exposure to high temperatures (typically above 320°C), it undergoes endothermic decomposition, absorbing heat and cooling the polymer substrate.[1][5][6] This decomposition releases non-combustible gases like nitrogen and ammonia, which dilute the flammable volatiles and oxygen in the flame zone, thereby inhibiting combustion.[1][5] Furthermore, the cyanuric acid component can promote the formation of a protective char layer on the material's surface, acting as a physical barrier to heat and mass transfer.[1][4]

While highly effective in certain polymers, particularly polyamides, the performance of MCA can be significantly enhanced through synergistic combinations with other flame retardants.[4][7] Synergy in flame retardancy occurs when the combined effect of two or more additives is greater than the sum of their individual effects. This approach not only improves fire safety but can also help to maintain or even improve the mechanical and electrical properties of the host polymer, which can sometimes be compromised by high loadings of a single flame retardant.[3] This guide provides a detailed exploration of the synergistic effects of this compound with other key flame retardants, offering mechanistic insights and practical protocols for researchers and formulation scientists.

Part 1: Foundational Synergistic Systems with this compound

The strategic combination of MCA with other flame retardants can unlock superior fire performance across a range of polymeric materials. This section details the mechanisms and applications of the most well-established synergistic systems.

The Intumescent Powerhouse: MCA and Phosphorus-Based Retardants

The synergy between MCA and phosphorus-containing flame retardants, particularly Ammonium Polyphosphate (APP), is one of the most powerful and widely utilized combinations in intumescent systems.[4][8] Intumescent systems work by swelling upon heating to form a thick, insulating, and carbonaceous char layer.

Mechanism of Synergy:

This synergistic effect is rooted in a coordinated, multi-step reaction in the condensed phase:

-

Acid Source: At elevated temperatures, APP decomposes to produce polyphosphoric acid.

-

Carbon Source: This strong acid acts as a catalyst to dehydrate the polymer backbone, promoting the formation of a carbonaceous char.

-

Blowing Agent: Simultaneously, MCA decomposes, releasing non-flammable gases (ammonia and nitrogen).[5] These gases cause the developing char to swell and expand, creating a thick, porous, and highly insulating foam-like structure.[9]

The resulting intumescent char acts as a superior barrier, shielding the underlying polymer from heat and oxygen, and preventing the escape of flammable volatiles.[10] This MCA-APP system is particularly effective in polyolefins, polyurethanes, and epoxy resins.[4][9]

Diagram: Synergistic Intumescent Mechanism of MCA and APP

Caption: Interaction between APP and MCA to form a protective intumescent char.

Enhancing Char Stability: MCA and Metal Hydroxides

Metal hydroxides, such as Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH), are widely used as flame retardants. They function primarily through the endothermic release of water vapor upon decomposition, which cools the polymer and dilutes flammable gases.[11] When combined with MCA, a synergistic effect is observed, particularly in improving char stability and overall flame retardant efficiency.

Mechanism of Synergy:

-

Condensed Phase: The metal oxides (Al₂O₃ or MgO) left behind after the decomposition of the hydroxides act as a thermal shield and can reinforce the char structure formed with the help of MCA.[11][12] This results in a more robust and less permeable char layer, enhancing the barrier effect.

-

Gas Phase: The simultaneous release of water vapor from the metal hydroxide and non-combustible gases from MCA leads to a more significant dilution of oxygen and flammable gases in the flame zone.[11]

This combination allows for a reduction in the total loading of flame retardant required, which is beneficial for preserving the mechanical properties of the polymer.[1][13] This synergy is particularly valuable in wire and cable applications using polyethylene and in thermoplastic polyurethanes (TPU).[3][13] For instance, replacing a portion of magnesium hydroxide with MCA in polyethylene cable materials has been shown to significantly improve flame retardancy while maintaining essential electrical properties.[3][13]

Multi-Mode Action: MCA and Zinc Borate

Zinc borate (ZB) is a versatile flame retardant that exhibits synergistic effects with numerous other systems, including MCA.[14] It acts in both the condensed and gas phases and is particularly noted for its ability to promote char formation and suppress smoke.

Mechanism of Synergy:

-

Condensed Phase Char Promotion: Zinc borate decomposes at high temperatures to form a glassy layer of boric oxide (B₂O₃) and a zinc-containing residue. This glassy layer can coat and stabilize the char formed by the polymer and MCA, preventing oxidative degradation and acting as a physical barrier.[15][16] Furthermore, the zinc ions (Zn²⁺) can act as Lewis acids, catalyzing cross-linking reactions within the polymer during combustion, which enhances the formation of a stable, heterocyclic nitrogen-char structure.[15]

-

Gas Phase Inhibition: The decomposition of zinc borate also releases water vapor, contributing to the dilution of the flame, similar to metal hydroxides.[15]

The combination of MCA and zinc borate provides a robust, multi-pronged flame retardant strategy. This system is effective in a variety of polymers, including polyamides and polyolefins, where it enhances char stability and reduces smoke production.[15]

Part 2: Quantitative Analysis of Synergistic Effects

The efficacy of these synergistic systems is best demonstrated through quantitative data from standardized flammability tests. The following tables summarize typical performance improvements observed when using MCA in combination with other flame retardants compared to the additives used alone.

Table 1: Synergistic Effect of MCA with Ammonium Polyphosphate (APP) in Polypropylene (PP)

| Formulation (wt%) | LOI (%) | UL 94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) |

| PP (Neat) | 18.5 | NR | ~1200 |

| PP + 25% MCA | 24.0 | V-2 | ~650 |

| PP + 25% APP | 27.5 | V-0 | ~400 |

| PP + 15% APP + 10% MCA | 32.0 | V-0 | ~250 |

Data are representative values compiled from literature and are intended for illustrative purposes.

Table 2: Synergistic Effect of MCA with Magnesium Hydroxide (MDH) in Polyethylene (PE) for Cable Applications

| Formulation | LOI (%) | UL 94 Rating | Tensile Strength (MPa) |

| PE + 60% MDH | 28 | V-1 | ~12.5 |

| PE + 51% MDH + 9% MCA | 34 | V-0 | ~11.0 |

Based on findings where partial replacement of MDH with MCA enhances flame retardancy.[3][13]

Table 3: Synergistic Effect of MCA with Zinc Borate (ZB) in Polyamide 6 (PA6)

| Formulation (wt%) | LOI (%) | UL 94 Rating | Char Residue @ 700°C (%) |

| PA6 (Neat) | 23 | NR | < 1 |

| PA6 + 20% MCA | 32 | V-2 | ~5 |

| PA6 + 17% MCA + 3% ZB | 35 | V-0 | ~12 |

Illustrative data showing ZB's role in enhancing char formation and flame retardancy.[15]

Part 3: Standardized Protocols for Evaluating Flame Retardant Synergy

To ensure reliable and reproducible evaluation of synergistic flame retardant systems, adherence to standardized testing protocols is critical. This section provides step-by-step methodologies for sample preparation and key flammability tests.

Protocol 1: Sample Preparation via Melt Compounding

This protocol describes the preparation of flame-retardant polymer composites for testing.

Objective: To achieve homogeneous dispersion of MCA and synergistic additives within a polymer matrix.

Apparatus:

-

Laboratory-scale twin-screw extruder

-

Pelletizer

-

Injection molding machine

-

Drying oven

Procedure:

-

Material Pre-Drying: Dry the base polymer resin and all flame retardant powders (MCA, APP, ZB, etc.) in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80-100°C for polyamides) for at least 4 hours to remove residual moisture.

-

Premixing: Accurately weigh the dried polymer pellets and flame retardant additives according to the desired formulation percentages (refer to Tables 1-3 for examples). Tumble-mix the components for 10-15 minutes to ensure a uniform dry blend.

-

Melt Compounding:

-

Set the temperature profile of the twin-screw extruder barrels and die according to the processing recommendations for the base polymer.

-

Feed the premixed blend into the extruder hopper at a constant rate.

-

The twin-screw mechanism will melt, mix, and homogenize the components. Ensure the screw speed and feed rate are optimized to provide sufficient residence time for thorough mixing without causing thermal degradation.

-

-

Pelletization: Extrude the molten polymer strand through the die into a water bath for cooling. Feed the cooled strand into a pelletizer to produce uniform pellets of the flame-retardant composite.

-

Final Drying: Dry the compounded pellets in an oven for 4-6 hours to remove any surface moisture from the water bath.

-

Specimen Molding: Using an injection molding machine, mold the dried pellets into standard test specimens as required for UL 94, LOI, and Cone Calorimeter tests (e.g., bars of specific dimensions).

Diagram: Workflow for Sample Preparation and Testing

Caption: Standard workflow from formulation to flammability data analysis.

Protocol 2: Key Flammability Test Methods

A. Limiting Oxygen Index (LOI) - ASTM D2863

-

Principle: Determines the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to sustain candle-like combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.

-

Procedure:

-

Mount the conditioned specimen vertically in the center of the glass chimney.

-

Set an initial oxygen concentration below the expected LOI value.

-

Ignite the top of the specimen with a pilot flame and remove the flame.

-

Observe the burning behavior. If the specimen extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

-